3-(Piperidin-1-YL)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-1-YL)propane-1-sulfonyl chloride is an organic compound that features a piperidine ring attached to a propane sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-YL)propane-1-sulfonyl chloride typically involves the reaction of piperidine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-YL)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Bases such as triethylamine or pyridine are often used to catalyze nucleophilic substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents for these reactions.
Major Products
The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-(Piperidin-1-YL)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-YL)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form stable adducts with active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-sulfonyl chloride: Similar in structure but lacks the propane linker, making it less versatile in certain synthetic applications.
3-(Piperidin-1-ylsulfonyl)phenylboronic acid: Contains a boronic acid group instead of a sulfonyl chloride, leading to different reactivity and applications.
N-(Piperidin-4-yl)benzamide: Features a benzamide group, which imparts different biological activity compared to the sulfonyl chloride group.
Uniqueness
3-(Piperidin-1-YL)propane-1-sulfonyl chloride is unique due to its combination of a piperidine ring and a sulfonyl chloride group linked by a propane chain. This structure provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H16ClNO2S |
---|---|
Molecular Weight |
225.74 g/mol |
IUPAC Name |
3-piperidin-1-ylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H16ClNO2S/c9-13(11,12)8-4-7-10-5-2-1-3-6-10/h1-8H2 |
InChI Key |
FTXNAXDRQIMOKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.